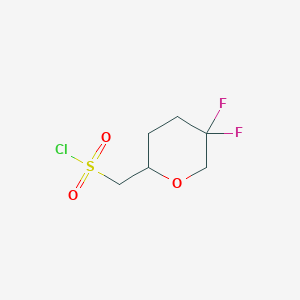![molecular formula C20H20N4O5S2 B2989282 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 930021-88-8](/img/structure/B2989282.png)
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, an oxadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone typically involves a multi-step process:
Formation of 5-(furan-2-yl)-1,3,4-oxadiazole: : This can be achieved through the cyclization of hydrazide derivatives with furan-2-carboxylic acid.
Sulfanyl Substitution: : Introduction of the sulfanyl group usually involves thiolation using reagents like thiourea.
Piperazine Moiety Attachment: : The piperazine component can be introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final Coupling: : The ethanone group and the sulfonyl groups are introduced in the final steps, typically through acylation and sulfonation reactions.
Industrial Production Methods
On an industrial scale, the synthesis involves optimizing the reaction conditions to ensure high yield and purity, often leveraging flow chemistry techniques to control reaction kinetics and reduce side-product formation. Catalysts and optimized solvent systems are employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at various sites, particularly the sulfanyl and furan groups.
Reduction: : Reduction reactions can target the oxadiazole ring and the sulfonyl group, often using hydride donors.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and phenylethenyl moieties.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : LiAlH₄, NaBH₄
Substitution: : Halogenated reagents, organolithium compounds
Major Products
The major products formed depend on the reaction conditions and the specific reagents used. For instance, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysts: : Utilized in developing novel catalysts due to its unique functional groups.
Synthetic Intermediates: : Acts as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: : Explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine
Therapeutic Agents: : Investigated for its efficacy in treating various diseases due to its unique mechanism of action.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity is likely due to inhibition of key bacterial enzymes. The exact pathways depend on the specific application and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-1,3,4-oxadiazole derivatives: : Share the oxadiazole core but differ in substituents.
Sulfonyl piperazine compounds: : Common in medicinal chemistry for their pharmacological properties.
Phenylethenyl derivatives: : Known for their activity in various chemical reactions.
Uniqueness
There's more to be said about any section; just give me the word and we can continue exploring.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c25-18(15-30-20-22-21-19(29-20)17-7-4-13-28-17)23-9-11-24(12-10-23)31(26,27)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAGHEMEBLXPBS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2989204.png)

![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)


![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)
![[2-[(4-Methoxyphenyl)methyl]azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2989211.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)


![4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B2989219.png)

